3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is a hydrochloride salt form of 3-amino-2-(cyclopropylmethyl)propanoic acid, which is characterized by the presence of an amino group, a cyclopropylmethyl group, and a propanoic acid moiety. This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid (HBr) to form cyclopropylmethyl bromide.
Alkylation: The cyclopropylmethyl bromide is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form a substituted malonate ester.
Hydrolysis and Decarboxylation: The ester is hydrolyzed to form the corresponding carboxylic acid, which is then decarboxylated to yield 3-amino-2-(cyclopropylmethyl)propanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride: Similar structure but with a hydroxymethyl group instead of a cyclopropylmethyl group.
2-(Cyclopropylmethyl)propanoic acid hydrochloride: Lacks the amino group.
3-Amino-2-(methyl)propanoic acid hydrochloride: Contains a methyl group instead of a cyclopropylmethyl group.
Uniqueness
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(aminomethyl)-3-cyclopropylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-6(7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZMHEALMACUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955492-76-8 |
Source
|
Record name | 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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